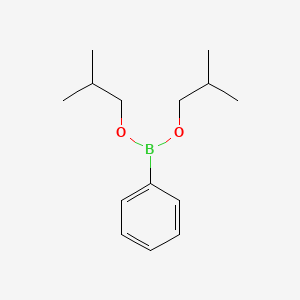

Bis(2-methylpropyl) phenylboronate

Description

Structure

2D Structure

Properties

CAS No. |

59024-15-6 |

|---|---|

Molecular Formula |

C14H23BO2 |

Molecular Weight |

234.14 g/mol |

IUPAC Name |

bis(2-methylpropoxy)-phenylborane |

InChI |

InChI=1S/C14H23BO2/c1-12(2)10-16-15(17-11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |

InChI Key |

UPLVMRRRACFUAW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1)(OCC(C)C)OCC(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Bis 2 Methylpropyl Phenylboronate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum of Bis(2-methylpropyl) phenylboronate (B1261982) displays distinct signals corresponding to the protons of the phenyl and isobutyl groups. The aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.8 ppm. This pattern arises from the coupling between the ortho, meta, and para protons.

The protons of the two isobutyl groups give rise to characteristic signals in the upfield region. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atoms are expected to resonate as a doublet around δ 3.8 ppm due to coupling with the adjacent methine proton. The methine proton (-CH-) of the isobutyl group should appear as a multiplet, likely a nonet, around δ 1.9 ppm, resulting from coupling with the methylene and methyl protons. The six methyl protons (-CH₃) of each isobutyl group are equivalent and are expected to produce a doublet around δ 0.9 ppm due to coupling with the methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for Bis(2-methylpropyl) Phenylboronate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.8 | Multiplet |

| -OCH₂- | ~3.8 | Doublet |

| -CH(CH₃)₂ | ~1.9 | Multiplet |

| -CH(CH₃)₂ | ~0.9 | Doublet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The phenyl group will exhibit signals in the aromatic region (δ 125-135 ppm). The carbon atom directly attached to the boron atom (ipso-carbon) is often difficult to observe due to quadrupolar broadening from the adjacent boron nucleus. The other aromatic carbons will show distinct signals, with their chemical shifts influenced by the boronate ester group.

The carbon atoms of the isobutyl groups will appear in the aliphatic region of the spectrum. The methylene carbon (-OCH₂-) is expected to have a chemical shift of approximately δ 72 ppm. The methine carbon (-CH-) will likely resonate around δ 29 ppm, and the methyl carbons (-CH₃) are predicted to be in the range of δ 19-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (ipso) | Not readily observed |

| Phenyl C | 125 - 135 |

| -OCH₂- | ~72 |

| -CH(CH₃)₂ | ~29 |

| -CH(CH₃)₂ | ~19 |

¹¹B NMR spectroscopy is particularly useful for characterizing boron-containing compounds. Boronate esters, such as this compound, typically exhibit a single, broad resonance in the ¹¹B NMR spectrum. For phenylboronate esters, the chemical shift is generally observed in the range of δ 27 to 30 ppm, relative to a BF₃·OEt₂ standard. rsc.org This chemical shift is indicative of a trigonal planar boron atom in an sp² hybridization state, covalently bonded to one carbon and two oxygen atoms. The specific chemical shift can be influenced by the nature of the substituents on the phenyl ring and the esterifying alcohol.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, broad band is expected in the region of 1310-1390 cm⁻¹, which is characteristic of the asymmetric B-O stretching vibration in boronate esters. researchgate.net The C-H stretching vibrations of the phenyl and isobutyl groups will appear in the range of 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations are expected to be observed in the 1400-1600 cm⁻¹ region. Additionally, the in-plane and out-of-plane C-H bending vibrations of the phenyl group will give rise to absorptions in the fingerprint region (below 1300 cm⁻¹). The spectrum of (2-methylpropyl)boronic acid shows characteristic bands for the isobutyl group which would also be present in the ester. nih.gov

Table 3: Characteristic FT-IR Bands for Phenylboronate Esters

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic and aliphatic) | 2850 - 3100 |

| C=C stretching (aromatic) | 1400 - 1600 |

| B-O stretching (asymmetric) | 1310 - 1390 |

| C-H bending | < 1300 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a pivotal technique for determining the molecular mass and understanding the fragmentation pathways of chemical compounds. In the analysis of boronic acid derivatives, such as phenylboronic acid, mass spectrometry reveals characteristic fragmentation patterns. nih.gov Electrospray ionization (ESI) is a common method used to generate ions for mass spectrometric analysis, particularly for nonvolatile and polar compounds. nih.gov

Studies on phenylboronic acid have shown that under negative ion mode, the most intense fragments observed are typically BO⁻ and BO₂⁻. nih.gov The relative abundance of these fragments can be dependent on the collision energy. For instance, at lower energies, the fragmentation is often dominated by the boron monoxide anion (BO⁻), while at higher energies, BO₂⁻ formation becomes more significant. nih.gov The fragmentation process can be initiated by the ionization of the molecule, followed by the cleavage of bonds and rearrangements to form various fragment ions. nih.gov The interpretation of these fragmentation spectra is crucial for the structural elucidation of the parent molecule. nih.gov

While specific fragmentation data for this compound is not detailed in the provided search results, the general principles of mass spectrometry of boronic acid derivatives can be applied. The molecular ion peak would confirm the molecular mass, and the fragmentation pattern would likely involve the loss of the 2-methylpropyl groups and cleavage around the boronate ester functionality.

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular structure and packing.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining precise three-dimensional molecular structures. mdpi.com This technique has been successfully applied to a variety of complex organic and coordination compounds. nih.govrsc.orgnih.gov For instance, the crystal structure of a nickel(II) complex, bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato) nickel (II), was determined using SC-XRD, revealing a square planar geometry. nih.gov Similarly, the structures of other complex organic molecules have been elucidated, providing detailed information on bond lengths, bond angles, and conformation. rsc.orgnih.govresearchgate.net Although a specific SC-XRD study for this compound was not found, this technique would be essential to definitively determine its molecular geometry, including the orientation of the phenyl and bis(2-methylpropyl) groups relative to the boron atom.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is a powerful tool for identifying the crystalline phases present in a bulk sample. nih.gov It is particularly useful for confirming the purity of a synthesized crystalline material. nih.gov For example, PXRD measurements were used to confirm that a pure phase of a dinuclear cobalt(II) complex had been obtained. nih.gov In the context of this compound, PXRD would be employed to ensure the sample is a single crystalline phase and to detect any potential polymorphs, which are different crystal structures of the same compound. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.com This analysis is performed using software like CrystalExplorer and provides insights into the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.govmdpi.com The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.govmdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different interactions. nih.gov For example, in the crystal structure of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide, Hirshfeld analysis revealed that H···H, C···H, O···H, and S···H interactions were the major contributors to the crystal packing. nih.govresearchgate.net For this compound, this analysis would be invaluable in understanding how the molecules pack in the solid state and which non-covalent interactions stabilize the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.chtanta.edu.eg The absorption of a photon promotes an electron from a lower energy molecular orbital to a higher energy one. tanta.edu.eglibretexts.org

The types of electronic transitions that can occur in organic molecules include σ → σ, n → σ, π → π, and n → π transitions. uzh.chyoutube.com For aromatic compounds and molecules with conjugated π systems, the π → π* transitions are typically the most prominent and occur at longer wavelengths. uzh.chtanta.edu.eg The presence of chromophores, which are functional groups that absorb light, determines the characteristic absorption spectrum of a molecule. tanta.edu.eg

Theoretical and Computational Investigations of Bis 2 Methylpropyl Phenylboronate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular structures and electronic properties.

Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties. For phenylboronate (B1261982) esters, DFT studies would typically involve selecting a suitable functional (e.g., B3LYP) and basis set to achieve a balance between accuracy and computational cost. Such studies on related phenylboronic acid derivatives have provided detailed information on the planarity of the boronic acid group and its orientation relative to the phenyl ring. However, specific optimized geometry parameters and electronic structure details for Bis(2-methylpropyl) phenylboronate are not documented in the available literature.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter; a larger gap generally implies higher stability and lower reactivity. Analysis of the HOMO and LUMO energy levels and their distribution across the molecule can identify potential sites for electrophilic and nucleophilic attack. While this type of analysis is common for many organic molecules, specific calculated values for the HOMO-LUMO gap of this compound are not available in published research.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized picture of bonding, which is often more intuitive than the delocalized molecular orbitals. NBO analysis can quantify the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, providing insights into the stability of the molecule. For this compound, NBO analysis could elucidate the nature of the B-O and B-C bonds and the extent of electron delocalization between the phenyl ring and the boronate ester group. Despite its utility, specific NBO analysis data for this compound has not been found in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For flexible molecules like this compound, which has rotatable bonds in its isobutyl groups, MD simulations could provide a detailed understanding of its conformational landscape. These simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions. Such information is vital for understanding its interactions with other molecules. At present, there are no published MD simulation studies focused on the conformational analysis of this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a critical role in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For a compound like this compound, which can participate in various organic reactions (e.g., Suzuki-Miyaura coupling), computational studies could map out the energy profiles of reaction pathways, providing a deeper understanding of the reaction kinetics and selectivity. These studies are instrumental in designing new catalysts and optimizing reaction conditions. However, the scientific literature does not currently contain computational investigations into the reaction mechanisms and transition states specifically involving this compound.

Applications of Bis 2 Methylpropyl Phenylboronate in Advanced Synthetic Organic Chemistry and Catalysis

Catalytic Applications in Transition Metal-Mediated Transformations

Boronic acid esters are pivotal reagents in transition metal catalysis, primarily due to their role as a source of organic groups in cross-coupling reactions. Their stability, generally low toxicity, and functional group tolerance make them attractive alternatives to other organometallic reagents.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate. libretexts.org Boronic acid esters, such as Bis(2-methylpropyl) phenylboronate (B1261982), serve as the organoboron component.

The efficiency of the Suzuki-Miyaura reaction is influenced by several factors including the catalyst, ligands, base, and the nature of the boronic ester itself. kochi-tech.ac.jp While boronic acids are commonly used, boronic esters offer advantages such as improved stability and, in some cases, better solubility in organic solvents. organic-chemistry.org The isobutyl groups in Bis(2-methylpropyl) phenylboronate may confer greater solubility in non-polar solvents compared to the more common pinacol (B44631) esters.

Table 1: Postulated Reactivity of this compound in Suzuki-Miyaura Cross-Coupling

| Coupling Partner (Ar-X) | Expected Product (Ar-Ph) | Potential Efficiency | Notes |

| Aryl Iodide | Biphenyl Derivative | High | Generally reactive coupling partners. |

| Aryl Bromide | Biphenyl Derivative | Moderate to High | Efficiency depends on catalyst and ligand selection. |

| Aryl Chloride | Biphenyl Derivative | Lower | Requires more active catalyst systems. |

| Vinyl Halide | Styrene Derivative | Moderate to High | Stereochemistry of the double bond is typically retained. |

This table is illustrative and based on the general reactivity of boronate esters in Suzuki-Miyaura reactions, not on specific experimental data for this compound.

The boron atom in boronic esters is electron-deficient, rendering them Lewis acidic. d-nb.inforesearchgate.net This property allows them to act as catalysts in a variety of organic transformations by activating Lewis basic substrates, such as carbonyl compounds. Organoboron compounds have been explored as catalysts for reactions like aldol (B89426) additions, condensations, and cycloadditions. nih.gov

While strong boron Lewis acids like B(C6F5)3 are well-studied, the catalytic potential of less Lewis acidic boronic esters like this compound is an area of ongoing interest. researchgate.net Its Lewis acidity would be weaker than that of the corresponding boronic acid due to the electron-donating nature of the alkoxy groups. However, it could still play a role in activating substrates, potentially in concert with other catalysts or under specific reaction conditions. There is a lack of specific studies investigating the use of this compound as a Lewis acid catalyst for small molecule activation.

Boron-based initiators have been investigated for polymerization reactions. google.com While there is no specific literature detailing the use of this compound as a catalyst in polymerization, organoboron compounds can participate in polymerization in several ways, for instance, as co-catalysts or initiators in radical polymerization. The specific role would depend on the monomer and the reaction conditions.

Direct C-H borylation is a powerful tool for the functionalization of organic molecules, allowing for the conversion of unactivated C-H bonds into versatile C-B bonds. rsc.orgnih.govrsc.org These reactions are typically catalyzed by transition metals, most notably iridium. rsc.orgnih.gov The boron source in these reactions is often a diboron (B99234) reagent or a borane. While this compound is a product of such reactions rather than a reagent, the study of its formation and subsequent reactivity is crucial. The development of methods for the direct synthesis of diverse boronate esters, including those with isobutoxy groups, is an active area of research. Iron-catalyzed C-H borylation has also emerged as a more sustainable alternative. nih.gov

Reagent in Functionalization Strategies

Beyond its catalytic applications, this compound can serve as a key reagent in various functionalization strategies.

The formation of amide bonds is fundamental in organic and medicinal chemistry. nih.gov Catalytic dehydrative condensation of carboxylic acids and amines presents an atom-economical approach to amide synthesis. researchgate.netresearchgate.net Arylboronic acids have been shown to catalyze this transformation, proceeding through the formation of a mixed anhydride (B1165640) intermediate. nih.gov

While the catalytic activity of boronic acids in these reactions is established, the role of boronate esters like this compound is less explored in a catalytic capacity. Stoichiometrically, boronate esters could potentially be used to generate the active boronic acid in situ under appropriate hydrolytic conditions. The cooperative catalysis of a boronic acid with a nucleophilic agent like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be highly effective. nih.gov It is conceivable that this compound could participate in such systems, although specific research is lacking.

Synthesis of Complex Organic Architectures through Boronate-Mediated Reactions

The construction of complex organic architectures is a cornerstone of modern synthetic chemistry, enabling access to novel materials, pharmaceuticals, and biologically active natural products. Within this field, boronate-mediated reactions, particularly the Suzuki-Miyaura cross-coupling reaction, have emerged as a powerful and versatile tool. While various boronic acid derivatives have been employed, the use of specific boronate esters can offer advantages in terms of stability, solubility, and reactivity, influencing the efficiency of the synthesis of intricate molecular frameworks.

One such derivative, this compound, serves as a stable and effective precursor to the corresponding phenylboronic acid in situ. This boronate ester facilitates the construction of complex biaryl structures, which are prevalent motifs in many medicinally important compounds and advanced materials. The isobutyl groups can modulate the reactivity and solubility of the boronate, making it a useful component in multi-step synthetic sequences.

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. This cycle consists of three key steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The base present in the reaction mixture plays a crucial role in activating the organoboron species for the transmetalation step. In the case of boronate esters like this compound, hydrolysis to the boronic acid or formation of a boronate species is a prerequisite for its participation in the catalytic cycle.

Detailed Research Findings in the Synthesis of Complex Biaryls

Research in the realm of synthetic organic chemistry has demonstrated the utility of boronate esters in the assembly of complex molecules. While specific studies focusing exclusively on this compound are part of the broader landscape of boronate chemistry, the principles of its application can be inferred from the extensive research on similar boronate esters in Suzuki-Miyaura cross-coupling reactions. These reactions are instrumental in creating carbon-carbon bonds between sp2-hybridized carbon atoms, a fundamental transformation in the synthesis of a wide array of complex organic structures.

The following table summarizes the key steps and components involved in a typical Suzuki-Miyaura cross-coupling reaction that could utilize a boronate ester like this compound.

| Step | Description | Key Components |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide. | Pd(0) catalyst, Organohalide (Ar-X) |

| Transmetalation | The organic group from the boron reagent is transferred to the palladium center. This step often requires base activation of the boronate. | Organopalladium(II) complex, Boronate ester (e.g., this compound), Base |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst. | Di-organopalladium(II) complex |

The strategic use of boronate esters is particularly valuable in the total synthesis of natural products, where multiple functional groups must be tolerated and high stereoselectivity is often required. The ability to mask a reactive boronic acid as a more stable ester allows for its introduction early in a synthetic sequence, with subsequent unmasking and cross-coupling at a later stage.

While comprehensive data tables detailing the specific use of this compound in a wide range of complex molecule syntheses are not extensively documented in dedicated studies, its functional role is analogous to other well-studied boronate esters. The efficiency of such a reagent in a given synthesis is dependent on the specific substrate, catalyst system, and reaction conditions employed.

Reaction Mechanisms and Mechanistic Insights Involving Bis 2 Methylpropyl Phenylboronate

Mechanistic Pathways in Cross-Coupling Reactions

The journey from starting materials to the final cross-coupled product involves a series of well-defined but complex steps. While the general framework of the Suzuki-Miyaura catalytic cycle is established, the specific role and behavior of boronic esters like bis(2-methylpropyl) phenylboronate (B1261982) have been a subject of detailed investigation. acs.orgnih.govnih.gov A key finding is that boronic esters can participate directly in the catalytic cycle without necessarily undergoing prior hydrolysis to the corresponding boronic acid. acs.orgillinois.edunih.gov

Two primary pathways for the crucial transmetalation step are often considered: the "boronate pathway," where a base activates the organoboron compound to form a more nucleophilic boronate that reacts with a palladium-halide complex, and the "oxo-palladium pathway," where the base reacts with the palladium complex to form a palladium-hydroxo species that then reacts with the neutral organoboron compound. researchgate.netnih.govrsc.org

Transmetalation is a critical, often rate-determining, step in the Suzuki-Miyaura catalytic cycle where the organic group is transferred from the boron atom to the palladium center. rsc.orgacs.org Kinetic and computational studies have revealed that the structure of the boronic ester significantly influences the rate of this process. nih.govnih.gov

Research has shown that boronic esters can directly transmetalate without prior hydrolysis. acs.orgnih.govacs.org The rate of transmetalation is influenced by two key factors: the ability to generate a vacant coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron. nih.govnih.gov Both of these are related to the electron density of the oxygen atoms within the boronic ester. nih.govnih.gov

Kinetic analyses have demonstrated that different boronic esters exhibit vastly different transmetalation rates. For instance, studies comparing various arylboronic esters revealed that some esters can accelerate the transmetalation step by over 20 times compared to the parent boronic acid. illinois.edunih.govnih.gov This acceleration is attributed to a combination of electronic and conformational effects imposed by the diol backbone of the ester. nih.gov For example, simple aliphatic esters can lead to increased reaction rates compared to the boronic acid itself. nih.gov

The table below, derived from kinetic studies on various 4-fluorophenylboronic esters, illustrates the significant impact of the ester group on the rate of the cross-coupling product formation.

| Boron Reagent | Relative Rate of Product Formation |

| Boronic Acid | 1.0 |

| Catechol Boronate | ~4.3 times faster |

| Ethylene Glycol Boronate | ~23 times faster |

| Dimethyl Boronate | ~21 times faster |

| Boroxine | ~9.3 times faster |

| Pinacol (B44631) Boronate | Slower (~0.22 of boronic acid rate) |

| Neopentyl Glycol Boronate | Slower (~3.6 of boronic acid rate) |

This table is a representation of data from kinetic studies and shows the relative rate enhancements compared to the parent arylboronic acid. The actual rates are dependent on specific reaction conditions. nih.gov

These findings underscore that the choice of the diol used to form the boronic ester is not merely for protection or stability but is an active modulator of the reaction's kinetics. nih.gov The thermodynamics of the process are also influenced by the stability of the pre-transmetalation intermediates, which contain Pd-O-B linkages. acs.orgnih.gov The formation and stability of these intermediates are, in turn, dependent on the structure of the boronic ester and the ancillary ligands on the palladium catalyst. acs.orgnih.gov

Ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs) bound to the palladium center, play a pivotal role in the catalytic cycle. researchgate.netresearchgate.netscilit.com They influence the solubility, stability, and reactivity of the catalyst. The nature of the ancillary ligand can affect every step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netuvic.ca

In the context of reactions involving boronic esters, ligands are crucial for facilitating the formation of a coordinatively unsaturated and electrophilic palladium atom, which is necessary for efficient transmetalation. nih.gov Kinetic studies have shown a clear trend in transmetalation rates based on the phosphine (B1218219) ligand used, with a common trend being PPh₃ > i-Pr₃P > DPPF. nih.gov This highlights the need to create an available coordination site on the palladium for the boronic ester to interact with.

The development of specialized ligands has been instrumental in expanding the scope of Suzuki-Miyaura couplings. For instance, bulky and electron-rich phosphine ligands, such as those from the Buchwald group, are effective because they promote the initial oxidative addition step and stabilize the active Pd(0) species. libretexts.org Similarly, air- and heat-stable phosphine chloride and oxide ligands have proven highly active in challenging cross-coupling reactions of pyridyl-2-boronic esters. acs.org The choice of ligand can be critical, with some reactions showing profound effects from even small changes in the ligand structure. acs.org Bisphosphine ligands are also commonly employed and have been tailored specifically for nickel-catalyzed cross-coupling reactions, demonstrating the importance of ligand design for specific metal catalysts. researchgate.netscilit.com

Boronic Acid Ester Exchange Reactions and Dynamic Covalent Chemistry

Boronic esters are formed through a reversible reaction between a boronic acid and a diol. This reversibility is the foundation of boronic ester exchange reactions and their application in dynamic covalent chemistry (DCC). acs.orgnih.gov In DCC, reversible reactions are used to create complex chemical systems that can adapt their constitution in response to internal or external stimuli. tandfonline.com

The transesterification of boronic esters, where one diol is exchanged for another, is a well-established process. acs.org This dynamic nature allows for the creation of dynamic covalent networks and materials. For example, polymers with pendant boronic acid groups can be cross-linked with multifunctional diols to form macromolecular stars. acs.org These structures can be dissociated by introducing a monofunctional diol, which competes for bonding with the boronic acid sites, demonstrating the reconfigurable nature of these systems. acs.org

The kinetics and thermodynamics of boronic ester formation and exchange are influenced by the nature of the reactants and the reaction conditions. aablocks.com The equilibrium can be shifted by changing the concentration of reactants or by introducing additives like Lewis bases. tandfonline.com This tunable reactivity has been exploited to create switchable systems where a boronic acid can be cycled between different condensation products in response to a chemical signal. tandfonline.com This dynamic behavior is also being explored for applications in creating self-healing materials and stimuli-responsive hydrogels for biomedical purposes. nih.govacs.orgmdpi.com

Stereochemical Control and Asymmetric Induction in Boronate-Mediated Reactions

Achieving stereochemical control, particularly in the synthesis of chiral molecules, is a significant goal in organic chemistry. Chiral boronic esters have emerged as powerful tools for asymmetric synthesis. nih.govresearchgate.net By using a chiral diol to form the boronic ester, it is possible to induce asymmetry in subsequent reactions, leading to the preferential formation of one enantiomer or diastereomer of the product. iupac.orgacs.org

A notable application of this is the homologation of boronic esters using (dichloromethyl)lithium. This reaction inserts a chiral CHCl group into the carbon-boron bond with high diastereoselectivity, sometimes exceeding 1000:1. iupac.orgacs.org The level of stereocontrol is highly dependent on the C₂-symmetry of the chiral diol used as a directing group. acs.org Pinanediol is a commonly used chiral auxiliary due to its availability and the high stability of the resulting pinanediol boronic esters. acs.org

This methodology allows for the sequential construction of multiple stereocenters with predictable configurations. acs.orgiupac.org The utility of this approach has been demonstrated in the synthesis of complex molecules, including insect pheromones and stereospecifically labeled amino acids. iupac.orgiupac.org The ability to control the stereochemical outcome of a reaction by choosing the appropriate chiral boronic ester makes this a valuable strategy in asymmetric synthesis. nih.goviupac.org

Influence of Reaction Medium (Solvent, pH, Buffer Systems) on Reactivity and Selectivity

The reaction medium, encompassing the solvent, pH, and any buffer systems used, can have a profound impact on the reactivity and selectivity of reactions involving boronic esters. rsc.org In Suzuki-Miyaura couplings, the solvent plays a critical role as it can influence the solubility of the reagents and catalyst, and can also act as a ligand or nucleophile. researchgate.net

The choice of base and the presence of water are particularly important. nih.govrsc.org The base is required to activate the boronic acid or the palladium complex for transmetalation. researchgate.netrsc.org The presence of water can facilitate the hydrolysis of boronic esters to the more reactive boronic acids, but can also lead to side reactions like protodeboronation, where the carbon-boron bond is cleaved by a proton source. nih.govrsc.org

Systematic studies on the coupling of halophenols with phenol (B47542) boronic acids have shown that the pH of the aqueous phase can significantly affect the reaction outcome. acs.org For instance, certain couplings are challenging to achieve but can be facilitated by the use of specific additives that likely modify the reaction environment. acs.org The development of anhydrous, homogeneous cross-coupling methods using organic-soluble bases like potassium trimethylsilanolate (TMSOK) in ethereal solvents highlights the importance of controlling the reaction medium. nih.gov These conditions prevent ester hydrolysis and allow the intrinsic reactivity of the boronic ester to be harnessed, often leading to significantly faster reactions and higher yields. nih.gov

Emerging Research Directions and Future Perspectives on Bis 2 Methylpropyl Phenylboronate Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of phenylboronic acids and their corresponding esters is a mature field, yet there is a continuous drive towards developing more sustainable and atom-economical methods. Traditional routes often involve the use of organometallic reagents like Grignard or organolithium compounds with borate (B1201080) esters, which can have limitations regarding functional group tolerance and waste generation. mdpi.com

Current research is intensely focused on alternative, more sustainable strategies:

Miyaura Borylation: The palladium-catalyzed cross-coupling reaction of diboronyl esters with aryl halides or triflates is a powerful method for synthesizing arylboronic esters. mdpi.com A key limitation can be the cost of the diboronic acid reagents. mdpi.com Future work aims to improve catalyst efficiency and expand the substrate scope to include less reactive aryl chlorides.

Direct C-H Borylation: As a highly atom-economical approach, the direct borylation of phenyl rings is a major goal in sustainable synthesis. mdpi.com This method avoids the pre-functionalization required in other techniques, directly converting a C-H bond to a C-B bond, often with the aid of iridium or rhodium catalysts. The ongoing challenge lies in achieving high regioselectivity for complex aromatic systems and reducing the reliance on expensive heavy metal catalysts.

The development of these routes is critical for making bis(2-methylpropyl) phenylboronate (B1261982) and related compounds more accessible and environmentally friendly for large-scale applications.

Development of Highly Efficient and Selective Catalytic Systems

A fascinating and rapidly developing area is the use of arylboronic acids themselves as catalysts. Their Lewis acidic nature allows them to activate substrates in a variety of chemical transformations, often providing a milder and more selective alternative to traditional metal or Brønsted acid catalysts.

Catalysis of Dehydrative Reactions: Arylboronic acids have proven to be effective catalysts for dehydrative carbon-carbon bond formation. acs.org For instance, they can catalyze the C-alkylation of 1,3-diketones and 1,3-ketoesters using secondary benzylic alcohols, with water as the sole byproduct. acs.org This represents a green alternative to methods that require stoichiometric activating agents. acs.org Research in this area is focused on expanding the scope of nucleophiles and electrophiles and elucidating the catalytic cycle to design even more active catalysts.

Site-Selective Functionalization: Organoboronic acid catalysts are being developed for the highly selective functionalization of complex molecules. A notable example is the site-selective acylation of unprotected carbohydrates. nih.gov An imidazole-containing organoboronic acid catalyst can activate the equatorial position of cis-vicinal diols in hexapyranosides, enabling the introduction of acyl groups with high precision and with low catalyst loading. nih.gov This approach, which uses a Lewis base-containing boronic acid to enhance the nucleophilicity of specific hydroxyl groups, opens new avenues for the efficient modification of natural products. nih.gov

Future work will likely focus on developing chiral boronic acid catalysts for enantioselective transformations and expanding their application to a wider range of catalytic reactions.

Integration with Advanced Materials Science for Functional Systems

The ability of the phenylboronate moiety to form reversible covalent bonds with diols is being exploited to create a new generation of "smart" or functional materials. These materials can respond to specific chemical stimuli, making them suitable for a wide range of advanced applications.

Functional Polymers for Separation: Polymers functionalized with phenylboronate groups are being used for the molecular recognition and recovery of diols, sugar alcohols, and saccharides from aqueous solutions. nih.gov The adsorption of the target diol molecules onto the polymer induces swelling, which is correlated with the complexation constants. nih.gov This principle is being explored for applications in biorefining to separate valuable chemicals from complex mixtures. nih.gov

Self-Healing Hydrogels: Researchers have developed injectable, self-healing hydrogels at physiological pH using phenylboronate-salicylate ester cross-linking. rsc.org These materials are formed from modified hyaluronic acid and exhibit viscoelastic properties that can be modulated by pH or the presence of sugars. rsc.org Such responsive hydrogels are promising candidates for applications in drug delivery and tissue engineering.

Targeted Drug Delivery Systems: Phenylboronic acid (PBA) is being integrated into nanomaterials for targeted medical therapies. For example, PBA-decorated polymeric nanoparticles have been designed as agents for Boron Neutron Capture Therapy (BNCT). nih.gov The PBA moiety serves a dual role: providing the boron atoms for the neutron capture reaction and acting as a targeting ligand that binds to sialic acid residues overexpressed on cancer cell membranes. nih.gov

The table below summarizes key findings in the integration of phenylboronate moieties into functional systems.

Interactive Data Table: Phenylboronate-Based Functional Systems| Material Type | Functional Principle | Key Finding | Potential Application | Source |

|---|---|---|---|---|

| Functional Polymer | Molecular recognition via reversible boronate ester formation with diols. | Adsorption capacity for diols correlates with complexation constants, inducing polymer swelling. | Separation and recovery of sugars and diols in biorefining. | nih.gov |

| Self-Healing Hydrogel | Dynamic cross-linking through phenylboronate-salicylate esters. | Forms an injectable, self-healing gel at physiological pH (7.3) that responds to sugars. | Drug delivery, tissue engineering. | rsc.org |

| Polymeric Nanoparticle | Dual function of phenylboronic acid as a targeting ligand and therapeutic agent. | Nanoparticles show enhanced tumor targeting by binding to sialic acid on cancer cells for BNCT. | Targeted cancer therapy (BNCT). | nih.gov |

Uncovering New Chemical Transformations Mediated by Bis(2-methylpropyl) Phenylboronate

Beyond their use in cross-coupling reactions, research continues to uncover novel chemical transformations where phenylboronates and their parent acids act as key mediators or catalysts. These discoveries broaden the synthetic utility of this class of compounds.

One significant area is the catalysis of dehydrative C-alkylation and allylation reactions. acs.org For example, 3,5-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for the reaction between benzylic alcohols (electrophiles) and 1,3-dicarbonyl compounds (nucleophiles). acs.org This process forms a new carbon-carbon bond with the loss of a water molecule, demonstrating a green and efficient synthetic strategy. acs.org The methodology has been successfully applied to a range of substrates, including the synthesis of products with new quaternary carbon centers. acs.org

Furthermore, the catalytic activation of diols by boronic acids for selective acylation represents a new paradigm in protecting group chemistry and natural product modification. nih.gov This transformation leverages the formation of a transient boronate ester to differentiate between hydroxyl groups of similar reactivity, a significant challenge in organic synthesis. nih.gov The ability to use sub-stoichiometric amounts of a boronic acid to direct a reaction highlights a new type of chemical transformation mediated by these versatile compounds. nih.gov

Q & A

Q. What are the recommended synthetic routes for Bis(2-methylpropyl) phenylboronate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves organometallic reactions, such as the Grignard reagent approach. For example, phenylboronic acid derivatives are synthesized via transesterification or condensation of boronic acids with diols. Key steps include:

- Reagent Purity : Use anhydrous conditions and freshly distilled 2-methylpropanol to minimize side reactions.

- Catalyst Selection : Employ Lewis acids (e.g., BF₃·Et₂O) to enhance esterification efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from unreacted starting materials .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of phenylboronic acid to diol).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy is recommended:

- ¹¹B NMR : Identifies boron coordination environments (δ ~30 ppm for tetrahedral boronate esters) .

- ¹H/¹³C NMR : Assigns alkyl and aromatic proton signals (e.g., δ 0.8–1.2 ppm for 2-methylpropyl groups) .

- UV-Vis : Quantifies phenylboronate concentrations in solution (λmax ≈ 260 nm), though sensitivity drops below 0.001 mol% .

Q. How does pH influence the stability of this compound in aqueous systems?

- Methodological Answer : Stability is pH-dependent due to hydrolysis and ion-exchange reactions:

- High pH (10–11) : Promotes boronate-diol complexation, reducing hydrolysis. Use buffered solutions (e.g., sodium carbonate) to maintain stability .

- Low pH (<7) : Accelerates ester hydrolysis. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability constants for phenylboronate-polyol complexes?

- Methodological Answer : Discrepancies arise from differences in experimental conditions (ionic strength, temperature) and analytical methods:

- Standardize Conditions : Use 0.1 M NaCl to minimize ionic interference.

- Combined Techniques : Pair isothermal titration calorimetry (ITC) with NMR to quantify enthalpy (ΔH) and entropy (ΔS) contributions. For example, ITC-derived ΔH values for phenylboronate-erythritol complexes range from −45 to −60 kJ/mol, depending on chelation mode (bidentate vs. tridentate) .

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to model complex geometries and compare with experimental data .

Q. What advanced strategies mitigate phenylboronate losses during extraction processes?

- Methodological Answer : Losses occur via ion exchange (e.g., with Cl⁻) or aqueous-phase leaching. Mitigation strategies include:

- Ion Competition : Introduce non-interfering anions (e.g., nitrate) to reduce boronate displacement .

- Solid-Phase Extraction (SPE) : Use hydrophobic resins (e.g., C8-modified silica) to retain boronate esters.

- Derivatization : Convert phenylboronate to a fluorinated analog (e.g., trifluoromethylphenylboronate) for lower aqueous solubility and improved recovery .

Q. How can researchers assess the environmental persistence of this compound?

- Methodological Answer : Evaluate hydrolysis and biodegradation pathways:

- Hydrolysis Kinetics : Conduct accelerated stability studies at pH 4, 7, and 10 (40°C, 14 days). Analyze degradation products via LC-MS (e.g., m/z 121 for phenylboric acid) .

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.